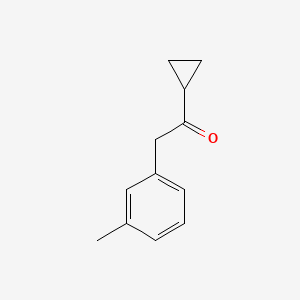

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one

Description

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one (CAS 56594-98-0) is a ketone derivative with a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol . The compound features a cyclopropyl group and a 3-methylphenyl substituent attached to an ethanone backbone.

Properties

IUPAC Name |

1-cyclopropyl-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVWNDCBMIHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273990 | |

| Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56594-98-0 | |

| Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56594-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent or non-covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Sulfonyl vs. Thio vs. Aryl Groups

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)

- Structure : Cyclopropyl group + phenylsulfonyl substituent.

- Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid in DMF (88% yield) .

- Properties : Melting point 57–58°C , solid state. Reduced to racemic or enantiomerically enriched alcohol (85–88.8% yield) using NaBH₄ or asymmetric catalysis (99.2% ee achieved) .

- Applications : Used in asymmetric catalysis as a directing group .

1-Cyclopropyl-2-(phenylthio)ethan-1-one

- Structure : Cyclopropyl group + phenylthio substituent.

- Synthesis: Novel compound synthesized via K₂CO₃-mediated coupling of 2-bromo-1-cyclopropylethan-1-one with thiophenol (68.4% yield) .

- Properties : Colorless liquid. Reduced to alcohol with 90% yield; enantiomeric enrichment via Ru-catalyzed hydrogenation achieved 87.2% ee .

- Lipophilicity : Higher than sulfonyl analogs due to the less polar thioether group .

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one

- Key Differences : The 3-methylphenyl group provides moderate electron-donating effects compared to electron-withdrawing sulfonyl or polarizable thio groups. This results in intermediate lipophilicity (predicted LogP ~2.5–3.0), balancing solubility and membrane permeability.

Fluorinated Analogs

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

- Structure : 4-Fluorophenylthio substituent.

- Properties : Molecular weight 210.27 g/mol , sold as a research chemical (98% purity) .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases stability against metabolic degradation compared to methyl groups.

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one (4o)

Nitrogen-Containing Derivatives

1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one (50a’’)

- Structure : Piperazine substituent introduces basicity.

- Synthesis : Prepared via coupling with 1-methylpiperazine (69% yield) .

- Applications : Precursor to bioactive alcohols and esters, highlighting versatility in pharmaceutical design .

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Electronic and Steric Effects

Table 1. Key Properties of Selected Analogs

*Predicted based on structural analogs.

Biological Activity

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14O

- Molecular Weight : 174.24 g/mol

- CAS Number : 952722-92-8

The compound features a cyclopropyl group attached to an ethanone structure with a 3-methylphenyl substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at specific receptors, modulating their activity and affecting cellular signaling pathways.

Potential Mechanisms:

- Receptor Interaction : The compound is hypothesized to interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that cyclopropyl ketones possess antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Neuroprotective Effects

Research indicates potential neuroprotective properties of the compound. It may protect neuronal cells from oxidative stress and modulate neuroinflammatory responses.

Study Findings :

A study demonstrated that similar compounds could inhibit apoptosis in neuronal cells exposed to oxidative stress by modulating mitochondrial pathways and reducing reactive oxygen species (ROS) levels.

3. Anticancer Properties

Initial investigations suggest that the compound might exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis in certain cancer cell lines.

Case Study 1: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of cyclopropyl derivatives found that these compounds could significantly reduce neuronal cell death under oxidative stress conditions. The mechanism was linked to the modulation of mitochondrial function and reduction of ROS.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of related cyclopropyl ketones was assessed against various pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.